molecular formula C12H16N2O B182478 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 924830-53-5

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B182478
CAS No.: 924830-53-5
M. Wt: 204.27 g/mol
InChI Key: IXNQHGHXLRNSKR-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol This compound is characterized by the presence of an amino group attached to a dimethylphenyl ring, which is further connected to a pyrrolidinone moiety

Scientific Research Applications

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one typically involves the reaction of 4-amino-3,5-dimethylphenylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, nitric acid (HNO3) for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of the dimethylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQHGHXLRNSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587930
Record name 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924830-53-5
Record name 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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